molecular formula C17H22N4O2 B6120754 4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine

4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine

Cat. No. B6120754
M. Wt: 314.4 g/mol
InChI Key: CJWXIFNAZOZICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine, also known as PD173074, is a small molecule inhibitor that specifically targets the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs play a crucial role in cell proliferation, differentiation, and survival, making them an attractive target for cancer therapy. PD173074 has shown promising results in preclinical studies, indicating its potential as a cancer therapeutic agent.

Scientific Research Applications

Molecular Imaging in Research

Molecular imaging has become a vital tool in understanding the interaction and distribution of hallucinogenic compounds in the brain, such as in the study of serotonin 5-HT2A receptors using molecular imaging techniques like PET and SPECT. This research avenue offers insights into the uptake, binding, metabolism, and elimination rates of these compounds, contributing significantly to the field of psychedelic drug research (Cumming et al., 2021).

Antioxidant Activity Analysis

Advanced methods for determining antioxidant activity are crucial in research areas ranging from food engineering to medicine. Techniques such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test provide robust mechanisms for antioxidant analysis. These methods, often based on spectrophotometry, allow for detailed analysis of the antioxidant capacity of complex samples, aiding in a wide array of scientific investigations (Munteanu & Apetrei, 2021).

Environmental and Biological Impact Studies

Environmental Impact of Chemicals

Understanding the fate, behavior, and impact of chemicals like parabens in aquatic environments is pivotal. Research in this area sheds light on the biodegradability, ubiquity in water and sediments, and potential health impacts of these compounds, highlighting the need for advanced treatment methods and further toxicity studies (Haman et al., 2015).

Neurochemical Research

Studies on compounds like MDMA have unveiled their complex interaction with brain neurochemistry, particularly affecting dopamine, serotonin, and acetylcholine pathways. Research in this field is crucial for understanding the acute and long-term neurochemical changes induced by such substances, paving the way for better therapeutic and preventive strategies against substance abuse and its neurotoxicity (Gudelsky & Yamamoto, 2008).

properties

IUPAC Name

4-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-8-16(20-17(18)19-12)21-6-7-23-15(11-21)10-13-4-3-5-14(9-13)22-2/h3-5,8-9,15H,6-7,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWXIFNAZOZICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCOC(C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-6-methylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine
Reactant of Route 2
4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine
Reactant of Route 3
4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine
Reactant of Route 4
4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine
Reactant of Route 5
4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine
Reactant of Route 6
4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.